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molecular formula C7H5ClN2 B174756 (2-Chloropyridin-3-yl)acetonitrile CAS No. 101012-32-2

(2-Chloropyridin-3-yl)acetonitrile

Cat. No. B174756
M. Wt: 152.58 g/mol
InChI Key: DMWOJKQPJYWCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08487101B2

Procedure details

In a 3 L reactor, set for reflux under positive nitrogen pressure and using a bleach scrubber, was prepared a solution of potassium cyanide (68.32 g, 1.04M) in EtOH (136 mL) and water (255 mL). The mixture was heated to reflux, at which point a solution of 2-chloro-3-(chloromethyl)pyridine (Intermediate 1; 170.0 g, 1.04M) in EtOH (170 mL) was added dropwise over 30 minutes. The whole mixture was maintained at reflux for a further 150 minutes. The mixture was then allowed to cool just below boiling point and the equipment set for distillation. A total of 8.5 volumes of EtOH were removed. On cooling, half a volume of water was added. At a temperature of 40° C., the solution was seeded and crystallised instantaneously. The thick beige slurry was allowed to cool to ambient temperature and then to 0° C. This mixture was filtered, rinsed with cold water (2 vols) and dried at 45° C. in a vacuum oven overnight. The title compound was afforded as a beige solid in excellent yield and purity (126.9 g, 80%). δH (d6-DMSO, 300 MHz) 8.45 (1H, dd), 8.00 (1H, dd), 7.50 (1H, dd), 4.15 (2H, s). LCMS (ES)+ RT 2.15 min, m/e 153.01 & 155.01 (M+1 & M+3, Product).
Quantity
68.32 g
Type
reactant
Reaction Step One
Name
Quantity
136 mL
Type
solvent
Reaction Step One
Name
Quantity
255 mL
Type
solvent
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl:4][C:5]1[C:10]([CH2:11]Cl)=[CH:9][CH:8]=[CH:7][N:6]=1>CCO.O>[Cl:4][C:5]1[C:10]([CH2:11][C:1]#[N:2])=[CH:9][CH:8]=[CH:7][N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
68.32 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
136 mL
Type
solvent
Smiles
CCO
Name
Quantity
255 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
170 g
Type
reactant
Smiles
ClC1=NC=CC=C1CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1CCl
Name
Quantity
170 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3 L reactor, set
TEMPERATURE
Type
TEMPERATURE
Details
for reflux under positive nitrogen pressure
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
ADDITION
Type
ADDITION
Details
was added dropwise over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The whole mixture was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 150 minutes
Duration
150 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool just
DISTILLATION
Type
DISTILLATION
Details
the equipment set for distillation
CUSTOM
Type
CUSTOM
Details
A total of 8.5 volumes of EtOH were removed
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
ADDITION
Type
ADDITION
Details
half a volume of water was added
CUSTOM
Type
CUSTOM
Details
At a temperature of 40° C.
CUSTOM
Type
CUSTOM
Details
crystallised instantaneously
CUSTOM
Type
CUSTOM
Details
to 0° C
FILTRATION
Type
FILTRATION
Details
This mixture was filtered
WASH
Type
WASH
Details
rinsed with cold water (2 vols)
CUSTOM
Type
CUSTOM
Details
dried at 45° C. in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC=C1CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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